molecular formula C11H12N2O B2896050 3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1881158-29-7

3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one

Cat. No.: B2896050
CAS No.: 1881158-29-7
M. Wt: 188.23
InChI Key: PPYYAXKZQCWDKS-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one (molecular formula: C₁₁H₁₂N₂O, monoisotopic mass: 188.09496 Da) is a spirocyclic compound featuring a pyridine ring at the 3-position of a 2-azaspiro[3.3]heptan-1-one scaffold. Its structural uniqueness arises from the spiro junction connecting two three-membered rings and the nitrogen atom in the azetidine-like moiety. Despite its well-characterized structure (SMILES: C1CC2(C1)C(NC2=O)C3=CC=NC=C3), the compound lacks documented applications in literature or patents, indicating it remains underexplored .

Properties

IUPAC Name

1-pyridin-4-yl-2-azaspiro[3.3]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-10-11(4-1-5-11)9(13-10)8-2-6-12-7-3-8/h2-3,6-7,9H,1,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYYAXKZQCWDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(NC2=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881158-29-7
Record name 3-(pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyridine derivatives with azaspiro compounds under specific conditions. For instance, the reaction of 4-bromopyridine with 2-azaspiro[3.3]heptane in the presence of a palladium catalyst can yield the desired compound. The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring allows for substitution reactions, where functional groups can be introduced using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the spirocyclic structure.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and selectivity. Pathways involved include signal transduction and metabolic processes, where the compound can act as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (Da) Substituent Key Features Potential Applications References
3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one C₁₁H₁₂N₂O 188.09 Pyridin-4-yl Nitrogen-rich, moderate polarity Underexplored
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one C₉H₁₃NO₂ 179.21 Oxolane (tetrahydrofuran) Oxygen-containing, reduced polarity Pharmaceutical intermediates
3-(1-Methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one C₁₀H₁₃N₃O 191.23 Methylpyrazole Bulky substituent, enhanced steric hindrance Drug design (kinase inhibitors)
3-(4-Bromophenyl)spiro[3.3]heptan-1-one C₁₃H₁₃BrO 265.10 4-Bromophenyl Bromine atom for cross-coupling reactions Synthetic intermediate (Suzuki coupling)
6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one C₁₁H₂₀N₂O₃ 228.29 Dimethoxy, isopropyl Lipophilic, sterically hindered Prodrug development
3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one C₁₀H₁₁NO₂ 177.20 Furan-2-yl Oxygen heterocycle, electron-rich Material science (conductive polymers)

Key Comparative Insights

Polarity and Solubility :

  • The pyridin-4-yl substituent in the target compound introduces nitrogen-based polarity, enhancing water solubility compared to oxygen-containing analogs like the oxolane or furan derivatives .
  • The dimethoxy-isopropyl analog (C₁₁H₂₀N₂O₃) exhibits increased lipophilicity due to alkyl and methoxy groups, favoring membrane permeability .

Synthetic Utility :

  • The 4-bromophenyl analog (C₁₃H₁₃BrO) serves as a versatile intermediate in cross-coupling reactions, leveraging bromine for functionalization .
  • In contrast, the target compound’s pyridine ring may enable coordination chemistry or hydrogen bonding in supramolecular assemblies, though this remains unexplored .

Biological Relevance: Methylpyrazole-substituted analogs (e.g., C₁₀H₁₃N₃O) are prevalent in kinase inhibitor scaffolds due to their ability to occupy hydrophobic pockets .

Biological Activity

3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one is a compound characterized by its unique spirocyclic structure, which contributes to its distinct chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

  • Molecular Formula : C11H12N2O
  • Molecular Weight : 188.22 g/mol
  • SMILES Notation : C1CC2(C1)C(NC2=O)C3=CC=NC=C3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The pyridine ring facilitates interactions with enzymes and receptors, potentially modulating their activity. The spirocyclic structure enhances the compound's binding affinity and selectivity, influencing various metabolic pathways including signal transduction.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
PC-3 (Prostate)20Cell cycle arrest
A549 (Lung)18Inhibition of proliferation

Neuroprotective Effects

The compound has also shown promise in neuroprotection, with studies suggesting that it may mitigate neuronal cell death induced by oxidative stress. This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

ModelEffect ObservedReference
SH-SY5Y CellsReduced oxidative stress markers
Mouse ModelImproved cognitive function

Toxicity Profile

While this compound exhibits promising biological activities, it is essential to consider its toxicity profile. Reports indicate potential acute toxicity upon ingestion, leading to warnings about its handling:

  • H303 : May be harmful if swallowed.
  • H315 : Causes skin irritation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • In Vivo Study on Cancer Treatment :
    • A study involving xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups.
    • Dosage: 50 mg/kg body weight administered bi-weekly over four weeks.
  • Neuroprotection in Animal Models :
    • In a mouse model of Alzheimer's disease, treatment with the compound resulted in improved memory performance on cognitive tests.
    • Mechanism: Reduction in amyloid-beta accumulation and tau phosphorylation.

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